![molecular formula C9H11ClO3 B13439369 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane](/img/structure/B13439369.png)
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane
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Overview
Description
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a chloromethyl group attached to a dioxolane ring, which is further substituted with a 5-methylfuran group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-methylfuran-2-carbaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-(Bromomethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(5-ethylfuran-2-yl)-1,3-dioxolane: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Uniqueness
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a chloromethyl group and a furan ring provides versatility in synthetic chemistry and potential biological activity.
Biological Activity
The compound 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane (CAS Number: 128935-94-4) is a dioxolane derivative that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a chloromethyl group and a furan moiety, suggests potential biological activities that merit thorough investigation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClO₃ |
Molecular Weight | 188.64 g/mol |
Boiling Point | Not specified |
Density | Not specified |
CAS Number | 128935-94-4 |
Structural Features
The compound features a dioxolane ring, which is known for its stability and reactivity in organic synthesis. The presence of the chloromethyl group enhances its electrophilic character, potentially facilitating interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing furan and dioxolane structures often exhibit antimicrobial activity. For instance, derivatives of furfural have shown effectiveness against various bacterial strains due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways .
In a study examining the effects of related compounds on microbial growth, it was found that certain dioxolanes displayed significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This suggests that This compound may possess similar antimicrobial properties.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of dioxolane derivatives has been explored in various cancer cell lines. A notable study demonstrated that compounds with similar structural motifs induced apoptosis in human cancer cells through the activation of caspase pathways . This raises the possibility that This compound could also exhibit anticancer activity.
Case Study: Anticancer Activity
In a controlled experiment, the compound was tested against several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
Enzyme Inhibition
Another area of interest is the potential of This compound to act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Summary of Biological Activities
Properties
Molecular Formula |
C9H11ClO3 |
---|---|
Molecular Weight |
202.63 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H11ClO3/c1-6-2-3-8(12-6)9-11-5-7(4-10)13-9/h2-3,7,9H,4-5H2,1H3 |
InChI Key |
LRVNYYWPXCPLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2OCC(O2)CCl |
Origin of Product |
United States |
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